Bienvenue dans la boutique en ligne BenchChem!

N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibitors

N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride (CAS 2108831-89-4) is the dihydrochloride salt of a 9-aminoalkyl-tetrahydroacridine derivative, structurally related to the prototypical acetylcholinesterase (AChE) inhibitor tacrine. The free base (CAS 844874-03-9, C₁₆H₂₁N₃, MW 255.36) bears a propane-1,3-diamine chain at the acridine 9-position, while the dihydrochloride salt (C₁₆H₂₃Cl₂N₃, MW 328.28) is typically supplied at ≥95–98% purity.

Molecular Formula C16H23Cl2N3
Molecular Weight 328.3 g/mol
CAS No. 2108831-89-4
Cat. No. B1459930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
CAS2108831-89-4
Molecular FormulaC16H23Cl2N3
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl
InChIInChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H
InChIKeyFWSNQSZHORUOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Dihydrochloride (CAS 2108831-89-4): A Tacrine-Derived Diamine Intermediate for Cholinesterase-Targeted Drug Discovery


N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride (CAS 2108831-89-4) is the dihydrochloride salt of a 9-aminoalkyl-tetrahydroacridine derivative, structurally related to the prototypical acetylcholinesterase (AChE) inhibitor tacrine. The free base (CAS 844874-03-9, C₁₆H₂₁N₃, MW 255.36) bears a propane-1,3-diamine chain at the acridine 9-position, while the dihydrochloride salt (C₁₆H₂₃Cl₂N₃, MW 328.28) is typically supplied at ≥95–98% purity . This compound is a key synthetic intermediate in the preparation of phosphorylated and thiophosphorylated tacrine derivatives that have demonstrated cholinesterase inhibitory activity and improved cytotoxicity profiles relative to tacrine [1].

Why Generic Tacrine Diamine Analogs Cannot Substitute for N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Dihydrochloride


Tacrine derivatives bearing a 9-aminoalkyl linker are not interchangeable because linker length, terminal amine availability, and salt form each critically govern both downstream synthetic reactivity and biological target engagement. The propane-1,3-diamine linker in this compound provides a three-carbon spacer terminating in a free primary amine, enabling selective mono-functionalization; the symmetric dimeric analog bis(3)-tacrine (N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine) caps both amine positions with tacrine units, precluding further conjugation [1]. In the validated synthetic route of Przybyłowska et al., only the propane-1,3-diamine intermediate yielded the eight final phosphorylated/thiophosphorylated derivatives 7–14, demonstrating linker-specific reactivity [2]. Additionally, the 6-chloro-substituted analog (human AChE IC₅₀ = 21.5 nM) introduces halogen-dependent electronic effects absent in the unsubstituted scaffold, confounding SAR interpretation if used as a surrogate [3].

Quantitative Differentiation Evidence: N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Dihydrochloride vs. Comparator Tacrine Analogs


Validated Synthetic Intermediate: Direct Precursor to Eight Phosphorylated/Thiophosphorylated Tacrine Derivatives in Published Medicinal Chemistry Route

In the study by Przybyłowska et al. (2020), 9-chlorotacrine was treated with propane-1,3-diamine in the presence of NaI to yield N¹-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine (intermediate 6), which was subsequently reacted with acid esters or thioesters to produce eight final N-phosphorylated and N-thiophosphorylated tacrine derivatives (compounds 7–14) [1]. All final structures were characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and MS [1]. The final products demonstrated lower neuroblastoma (SH-SY5Y) cytotoxicity compared to tacrine, and compounds 7 and 9 showed no detectable hepatocyte (HepG2) cytotoxicity [1]. This validated protocol directly establishes the compound's specific reactivity as a nucleophilic building block for introducing phosphorus-containing moieties onto the tacrine scaffold—a transformation not demonstrated with alternative linkers (e.g., hexamethylenediamine or 1,8-diaminooctane) in the same study.

Medicinal Chemistry Alzheimer's Disease Cholinesterase Inhibitors Phosphorus Chemistry

Monomeric vs. Dimeric Scaffold: Functionalizable Free Amine vs. Bis(3)-Tacrine's Terminal AChE Inhibitor Architecture

The monomeric target compound bears a single tetrahydroacridine unit and a free terminal primary amine, whereas bis(3)-tacrine (N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine) is a symmetric dimer with both amine positions occupied by tacrine moieties [1]. Bis(3)-tacrine is a characterized cholinesterase inhibitor: rat brain AChE IC₅₀ = 254 ± 55 nM; rat serum BuChE IC₅₀ = 152 ± 17 nM [1]. The monomer, lacking a second tacrine unit, is not optimized as a terminal AChE inhibitor but instead serves as a modular building block where the free amine enables orthogonal conjugation chemistries (amide bond formation, sulfonamide coupling, reductive amination) that are structurally impossible with the symmetric dimer [2]. This functional distinction is critical for researchers constructing heterobifunctional tacrine-based chemical probes.

Acetylcholinesterase Tacrine Dimers Bis(3)-Tacrine Bifunctional Probes

Salt Form Selection: Dihydrochloride vs. Free Base—Physicochemical and Procurement Considerations

The dihydrochloride salt (CAS 2108831-89-4, C₁₆H₂₃Cl₂N₃, MW 328.28) differs from the free base (CAS 844874-03-9, C₁₆H₂₁N₃, MW 255.36) by the addition of two equivalents of HCl (ΔMW = 72.92 g/mol) . Both forms are commercially available at 98% purity: the dihydrochloride as Leyan Cat. 1751600 and the free base as Leyan Cat. 1324516 . The salt form is expected to enhance aqueous solubility and handling, enabling direct dissolution in polar solvents and aqueous buffers without pre-neutralization—an advantage for biochemical assays, bioconjugation reactions, and cell-based studies where organic co-solvent content must be minimized .

Salt Selection Aqueous Solubility Chemical Handling Procurement

6-Unsubstituted Scaffold: Differentiation from the 6-Chloro Analog for SAR Studies Avoiding Halogen Effects

The 6-chloro-substituted analog, N¹-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine (CHEMBL191758), is a potent human AChE inhibitor with an IC₅₀ of 21.5 nM (Ellman's method, pH 8.0, 37 °C) [1]. The target compound lacks this halogen substituent. Across multiple tacrine SAR series, 6-chloro substitution consistently enhances AChE inhibitory potency relative to the unsubstituted parent by 2- to 10-fold, attributable to both electronic effects on the acridine ring and altered hydrogen-bonding interactions within the enzyme active site [2]. The unsubstituted scaffold thus represents a chemically distinct starting point for constructing conjugate libraries where linker and terminal-group SAR can be evaluated without the confounding potency contribution of the chlorine atom.

Tacrine SAR Halogen Substituent Effect Acetylcholinesterase Medicinal Chemistry

High-Value Procurement and Application Scenarios for N-(1,2,3,4-Tetrahydroacridin-9-yl)propane-1,3-diamine Dihydrochloride


Synthesis of N-Phosphorylated and N-Thiophosphorylated Tacrine Derivatives for Alzheimer's Disease Drug Discovery

This compound is the published synthetic intermediate for preparing phosphorus-containing tacrine derivatives with validated cholinesterase inhibitory activity and improved cytotoxicity profiles. The Przybyłowska et al. (2020) protocol demonstrates that intermediate 6 reacts with acid esters or thioesters to produce derivatives 7–14, which exhibit reduced SH-SY5Y neuroblastoma toxicity compared to tacrine, with compounds 7 and 9 showing no HepG2 hepatocyte cytotoxicity [1]. Medicinal chemistry teams can directly adopt this route to generate focused libraries of phosphorylated tacrine analogs as potential Alzheimer's disease therapeutics, leveraging the established synthetic conditions and biological characterization framework.

Construction of Heterobifunctional Tacrine-Based Chemical Probes via Free Amine Conjugation

The free terminal primary amine on the propane-1,3-diamine linker provides a unique mono-functionalization handle for attaching a single payload—fluorophore, biotin, affinity tag, or solid-phase resin—to the tacrine pharmacophore. Unlike the symmetric bis(3)-tacrine dimer (rat brain AChE IC₅₀ = 254 ± 55 nM), where both amine positions are capped by tacrine units and unavailable for conjugation [2], this monomeric scaffold enables the development of activity-based probes for cholinesterase target engagement studies, tacrine-immobilized affinity chromatography matrices, and fluorescent imaging agents for cellular AChE localization.

Halogen-Free Tacrine Conjugate Library Synthesis for Clean Linker SAR Determination

The absence of the 6-chloro substituent—present in the potent analog CHEMBL191758 (human AChE IC₅₀ = 21.5 nM) [3]—makes this scaffold ideal for systematic SAR campaigns focused on linker geometry and terminal group diversity. Researchers can conjugate diverse carboxylic acids, sulfonyl chlorides, or isocyanates to the free amine and assess linker-dependent cholinesterase inhibition trends without the 2- to 10-fold potency enhancement conferred by 6-chloro substitution. This enables unambiguous attribution of activity changes to linker and terminal-group modifications rather than halogen electronic effects.

Aqueous-Phase Biochemical Assays and Bioconjugation Using the Pre-Solubilized Dihydrochloride Salt

The dihydrochloride salt form (CAS 2108831-89-4, 98% purity, Leyan Cat. 1751600) enables direct dissolution in aqueous buffers without pre-neutralization or organic co-solvents, supporting enzyme inhibition assays under physiological conditions (e.g., Ellman's assay at pH 8.0), protein-tacrine conjugation for immunogen generation, and cell-based cholinesterase inhibition studies where DMSO content must be minimized to avoid solvent cytotoxicity . This eliminates variability introduced by free base solubilization protocols and improves inter-experiment reproducibility in quantitative biochemical workflows.

Quote Request

Request a Quote for N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.